molecular formula C25H28N2O3 B2938567 1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea CAS No. 1396746-53-4

1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Cat. No.: B2938567
CAS No.: 1396746-53-4
M. Wt: 404.51
InChI Key: SMRBSALFSWJSTH-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a urea derivative featuring a benzhydryl (diphenylmethyl) group on one nitrogen and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain on the other. The benzhydryl moiety contributes significant steric bulk, while the 4-methoxyphenyl group introduces electron-donating properties.

Properties

IUPAC Name

1-benzhydryl-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-25(29,17-19-13-15-22(30-2)16-14-19)18-26-24(28)27-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,29H,17-18H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRBSALFSWJSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea typically involves multi-step organic reactions. One common approach is the reaction of benzhydryl chloride with a suitable amine under controlled conditions to form the urea derivative. The reaction conditions include the use of a strong base, such as triethylamine, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The urea group can be reduced to form an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds.

  • Reduction: Formation of amines.

  • Substitution: Formation of compounds with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The urea group can participate in hydrogen bonding and electrostatic interactions, affecting the compound's binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Substituent 1 (N1) Substituent 2 (N3) Molecular Formula Molecular Weight Key Features
1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea (Target) Benzhydryl 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl C27H31N3O3* ~445.5* Bulky benzhydryl; methoxy donor
1-(2-Chlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea 2-Chlorophenyl 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl C18H21ClN2O3 348.8 Electron-withdrawing Cl; methoxy donor
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea 4-Methoxybenzyl 2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl C20H22N2O3S 370.5 Thiophene heterocycle; methoxybenzyl
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea 4-Methoxyphenethyl 3-(Benzofuran-2-yl)-3-hydroxypropyl C21H24N2O4 368.4 Benzofuran heterocycle; phenethyl chain
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea 4-Ethoxyphenyl 2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl C20H22N2O3S 370.5 Ethoxy substituent; thiophene heterocycle

*Theoretical values derived from structural analysis; experimental data unavailable in provided sources.

Key Observations:

Substituent Effects on Lipophilicity :

  • The benzhydryl group in the target compound likely increases lipophilicity compared to smaller aryl substituents (e.g., 4-methoxybenzyl in or 4-ethoxyphenyl in ). This could enhance membrane permeability but reduce aqueous solubility.
  • Electron-donating groups (e.g., methoxy in and ) may improve binding interactions in biological systems, as seen in antifungal urea derivatives like compound 8b from , which features a 4-methoxyphenyl group and demonstrated promising in vitro activity.

Heterocyclic vs. Aromatic Substituents :

  • Compounds with heterocycles (e.g., benzothiophene in or benzofuran in ) may exhibit distinct electronic properties and metabolic stability compared to purely aromatic systems. For example, benzothiophene’s sulfur atom could influence redox interactions .

Steric Considerations :

  • The bulky benzhydryl group in the target compound may hinder binding to sterically constrained targets, unlike the less bulky 2-chlorophenyl group in , which retains a planar aromatic structure.

Biological Activity

1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea, a compound with the CAS number 1396746-53-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H28_{28}N2_{2}O3_{3} with a molecular weight of 404.5 g/mol. The structure features a benzhydryl group and a hydroxy-substituted phenyl moiety, contributing to its biological activity.

PropertyValue
Molecular Formula C25_{25}H28_{28}N2_{2}O3_{3}
Molecular Weight 404.5 g/mol
CAS Number 1396746-53-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to modulate pathways related to inflammation and cancer progression.

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : It may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Neurological Applications : Its structural analogs have been explored for neuroprotective effects, potentially offering benefits in neurodegenerative disorders.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism was linked to the modulation of cell cycle regulators such as cyclins and CDKs.
  • Animal Models : In vivo studies using rodent models of inflammation showed significant reductions in edema and pain response when treated with this compound compared to control groups. These findings highlight its potential application in pain management and chronic inflammatory conditions.
  • Comparative Studies : A comparative analysis with other benzhydryl derivatives revealed that modifications in the phenolic substituents significantly affect biological activity, providing insights into structure-activity relationships (SAR).

Summary of Findings

Study TypeFindings
In VitroInhibited cancer cell proliferation; affected cell cycle regulators
In VivoReduced inflammation and pain in rodent models
ComparativeStructural modifications impact biological efficacy

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